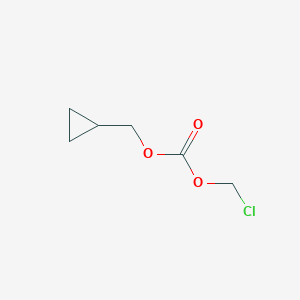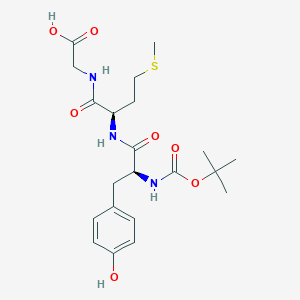![molecular formula C16H15BrN4O2 B8452961 benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate](/img/structure/B8452961.png)
benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate is a complex organic compound that features a unique structure combining a brominated imidazo[4,5-b]pyridine moiety with a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of 6-bromo-1H-imidazo[4,5-b]pyridine, which is then subjected to further functionalization to introduce the phenylmethyl and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as phase transfer catalysis (PTC) and continuous flow reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Applications De Recherche Scientifique
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound may also inhibit enzymes like proton pumps and aromatase, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar in structure but lacks the phenylmethyl and carbamate groups.
Imidazo[4,5-c]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings, leading to distinct biological activities.
The uniqueness of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H15BrN4O2 |
|---|---|
Poids moléculaire |
375.22 g/mol |
Nom IUPAC |
benzyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H15BrN4O2/c1-21(16(22)23-10-11-5-3-2-4-6-11)9-14-19-13-7-12(17)8-18-15(13)20-14/h2-8H,9-10H2,1H3,(H,18,19,20) |
Clé InChI |
GKMVKDUQFIDARC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC2=C(N1)C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)



![(5S)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B8452954.png)




